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molecular formula C7H6ClNO3 B3252102 4-Amino-5-chloro-2-hydroxybenzoic acid CAS No. 21386-95-8

4-Amino-5-chloro-2-hydroxybenzoic acid

Cat. No. B3252102
M. Wt: 187.58 g/mol
InChI Key: YDPNBRVAZXOPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05063230

Procedure details

A 0.1 molar solution of boron tribromide in methylene chloride (600 ml) is added to a stirred suspension of methyl 2-methoxy-4-amino-5-chlorobenzoate (37 g) in methylene chloride (500 ml). After stirring for 20 hrs, the mixture is poured into ice water, and the precipitate remaining in the reaction container is washed in the ice water mixture with a solution of 5.5N NaOH (600 mls). The aqueous layer is separated and acidified to pH3. The resulting precipitate is filtered, washed with water and dried affording 4-amino-5-chlorosalicylic acid which is used directly in the next step.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:16]=[C:15]([NH2:17])[C:14]([Cl:18])=[CH:13][C:8]=1[C:9]([O:11]C)=[O:10]>C(Cl)Cl>[NH2:17][C:15]1[CH:16]=[C:7]([OH:6])[C:8](=[CH:13][C:14]=1[Cl:18])[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
37 g
Type
reactant
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)N)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed in the ice water mixture with a solution of 5.5N NaOH (600 mls)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=C(C(C(=O)O)=CC1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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